Structural Elucidation Protocol: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate
Structural Elucidation Protocol: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate
Content Type: Technical Whitepaper / Methodological Guide Subject Matter: Small Molecule Crystallography & Solid-State Analysis
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Nitrophenyl 5-chlorothiophene-2-carboxylate (CAS: 1450877-56-1) is a critical electrophilic intermediate, notably utilized in the "alternate synthon" pathway for the synthesis of Rivaroxaban (Xarelto), a blockbuster anticoagulant [1].
From a crystallographic perspective, this molecule presents a textbook case for analyzing competing supramolecular forces. The structure features a rigid ester linker connecting two distinct aromatic systems: an electron-deficient 4-nitrophenyl moiety and a sulfur-containing 5-chlorothiophene ring.[1]
This guide details the rigorous protocol for the synthesis, crystallization, and X-ray structural determination of this compound. It emphasizes the detection of specific non-covalent interactions—specifically halogen bonding (C–Cl···O/N) and chalcogen interactions (S···O)—that govern its solid-state stability and reactivity.
Synthesis and Crystallization Strategy
High-quality single crystals are the prerequisite for diffraction analysis. For this ester, we utilize a nucleophilic acyl substitution followed by a polarity-driven crystallization.
Synthetic Route (The Acid Chloride Method)
While coupling agents (DCC/EDCI) can be used, the acid chloride route is preferred for crystallography to minimize urea byproducts that complicate the lattice.
-
Activation: Convert 5-chlorothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (
) with catalytic DMF. -
Esterification: React the acid chloride with 4-nitrophenol in dichloromethane (DCM) using Triethylamine (
) as a base to scavenge HCl. -
Workup: Wash with dilute
to remove unreacted acid/phenol.
Crystallization Protocol
The goal is to grow a single crystal of dimensions
| Method | Solvent System | Mechanism | Suitability |
| Slow Evaporation | Ethanol / Acetone | Supersaturation via volume reduction | High. Good for getting initial seeds. |
| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Polarity gradient reduces solubility slowly | Highest. Produces diffraction-quality prisms. |
| Cooling | Acetonitrile | Solubility decrease with Temperature | Medium. Risk of micro-crystalline precipitation. |
Workflow Visualization
The following diagram outlines the critical path from raw materials to diffraction-ready crystals.
Figure 1: Synthetic and crystallization workflow for isolating single crystals of the target ester.
X-Ray Diffraction Data Collection
Once a suitable crystal is selected (clear, no cracks, extinguishes sharp under polarized light), the data collection must be tailored to the presence of Sulfur and Chlorine atoms.
Instrument Configuration
-
Radiation Source: Molybdenum (
, ) is recommended over Copper.-
Reasoning: The presence of Cl and S increases the linear absorption coefficient (
). Mo radiation reduces absorption effects compared to Cu, ensuring more accurate intensities for the refinement of displacement parameters.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Low temperature minimizes thermal motion (libration) of the nitro group and the thiophene ring, allowing for precise determination of bond lengths.
-
Data Reduction Protocol
-
Indexing: Determine the unit cell dimensions. Expect a Monoclinic (
) or Triclinic ( ) system, common for planar aromatic esters. -
Integration: Integrate reflections using standard software (e.g., SAINT or CrysAlisPro).
-
Absorption Correction: Apply Multi-scan or Gaussian analytical correction (SADABS). Critical step due to Cl/S content.
Structure Solution and Refinement
The Phasing Strategy
Use Intrinsic Phasing (SHELXT) [2]. This modern dual-space algorithm is robust for small organic molecules and will easily locate the heavy atoms (S, Cl) and the rigid O-C-O framework.
Refinement Steps (SHELXL)
-
Isotropic Refinement: Refine all non-hydrogen atoms isotropically. Check for disorder in the Nitro group (rotational disorder is common).
-
Anisotropic Refinement: Switch to anisotropic displacement parameters (ADPs). Ensure ellipsoids are physically reasonable (prolate/oblate along bonds).
-
Hydrogen Placement:
-
Aromatic H: Geometric positioning (HFIX 43).
-
Note: Do not freely refine H-atoms unless data resolution is better than 0.8 Å.
-
-
Weighting Scheme: Update weighting scheme (
) to flatten the variance.
Refinement Logic Flow
Figure 2: Step-by-step refinement logic to ensure structural convergence.
Structural Analysis: What to Look For
Upon solving the structure, the analysis must move beyond coordinates to chemical significance. For 4-Nitrophenyl 5-chlorothiophene-2-carboxylate , focus on these three specific features:
Conformation and Planarity
-
Torsion Angle (
): Measure the torsion angle.-
Expectation: The molecule will likely adopt a trans or near-planar conformation to maximize conjugation between the thiophene and the carbonyl group.
-
-
Intramolecular S···O Interaction: Check the distance between the Thiophene Sulfur and the Carbonyl Oxygen.
-
Significance: A distance
(Sum of van der Waals radii) indicates a non-bonded "conformation-locking" interaction, common in thiophene-2-carbonyls [3].
-
Supramolecular Architecture
The crystal packing will be dominated by competition between the Nitro group and the Chlorine atom.
-
Halogen Bonding (Type II): Look for
or contacts.-
Geometry: The angle
should be near (linear), indicating interaction with the Cl atom's "sigma-hole" (positive electrostatic potential cap).
-
-
Pi-Stacking: Calculate the centroid-to-centroid distance between the electron-rich thiophene ring and the electron-poor nitrophenyl ring of adjacent molecules.
-
Target: Distances of
suggest significant interactions stabilizing the lattice.
-
Hirshfeld Surface Analysis
To validate the packing forces, generate Hirshfeld surfaces (using CrystalExplorer).
-
Red spots on
surface: Indicate strong H-bonds (likely ). -
Fingerprint Plot: Look for the characteristic "wings" (C-H···O interactions) and the central spike (
stacking).
Representative Data Table (Template)
When reporting the structure, summarize the quantitative metrics in the following format.
| Parameter | Description | Target / Acceptance Criteria |
| Formula | Must match synthesis | |
| Crystal System | Likely Monoclinic | |
| R-Factor ( | Agreement factor | |
| Goodness of Fit (S) | Model quality | Should be close to 1.05 |
| Completeness | Data coverage | |
| Flack Parameter | Absolute structure | N/A (Centrosymmetric space group likely) |
References
-
Mali, P. I., et al. (2015).[2] Facile approach for the synthesis of rivaroxaban using alternate synthon.[2] Sustainable Chemical Processes, 3, 11. Link[2]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Benoit, M., et al. (2015). Conformational analysis of thiophene-2-carboxylic acid esters: S···O interactions. Journal of Molecular Structure, 1085, 201-209. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
